Vibegron is a pharmacological compound classified as a selective beta-3 adrenergic receptor agonist. It is primarily used in the treatment of overactive bladder, providing a mechanism for muscle relaxation in the bladder, thereby reducing symptoms such as urgency and frequency of urination. Vibegron has been developed to improve the quality of life for patients suffering from this condition, and it is marketed under the brand name Gemtesa.
Vibegron was synthesized by Kyorin Pharmaceutical Co., Ltd. and has undergone extensive clinical evaluation to establish its efficacy and safety profile. It belongs to the class of drugs known as beta-3 adrenergic receptor agonists, which act on specific receptors in the body that play a crucial role in regulating bladder function. This classification positions vibegron alongside other similar agents like mirabegron.
The synthesis of vibegron involves several complex steps, utilizing various chemical reactions and purification processes to achieve a high-purity product. The primary synthetic route includes:
The detailed synthetic scheme includes dynamic kinetic resolution using carbonyl reductases, which are enzymes that facilitate specific reductions under controlled conditions, enhancing yield and selectivity .
Vibegron has a complex molecular structure characterized by four chiral centers. Its molecular formula is CHNO, with a molecular weight of approximately 344.42 g/mol. The structure can be represented as follows:
The chemical reactions involved in the synthesis of vibegron include:
Vibegron exerts its therapeutic effects by selectively activating beta-3 adrenergic receptors located in the detrusor muscle of the bladder. This activation leads to:
Vibegron exhibits several notable physical and chemical properties:
These properties are critical for determining how vibegron is formulated into medications and how it behaves during storage.
Vibegron is primarily used in clinical settings for managing overactive bladder syndrome. Its applications include:
The ongoing research into vibegron's pharmacological profile continues to enhance its therapeutic potential and may lead to additional applications in urology and beyond .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2